4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-ethyl-1H-pyrazole-5-carboxylic acid with acetic anhydride and ammonia. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Chemistry:
In chemistry, 4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine:
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties, making it a promising lead compound for the development of new medications .
Industry:
In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Molecular Targets and Pathways Involved:
Comparison with Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole-5-carboxamide: Similar structure but with a phenyl group instead of an ethyl group.
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Similar structure but with an amino group instead of an acetamido group.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a chloro group instead of an acetamido group.
Uniqueness:
4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamido group enhances its potential for hydrogen bonding and interactions with biological targets, while the ethyl and methyl groups contribute to its overall stability and reactivity .
Properties
CAS No. |
89239-63-4 |
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Molecular Formula |
C9H14N4O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-acetamido-2-ethyl-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H14N4O2/c1-4-13-8(9(10)15)7(5(2)12-13)11-6(3)14/h4H2,1-3H3,(H2,10,15)(H,11,14) |
InChI Key |
KUESLUSYRCODSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C)C(=O)N |
Origin of Product |
United States |
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